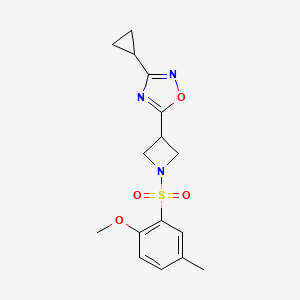
3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopropyl-5-(1-((2-methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzyme Inhibition Potential
Compounds containing the 1,3,4-oxadiazole moiety, similar to the specified chemical structure, have been synthesized and evaluated for their antibacterial and enzyme inhibition potential. These derivatives displayed modest antibacterial activities and showed significant enzyme inhibition against specific bacterial strains and enzymes, such as α-glucosidase and acetylcholinesterase, indicating their potential application in targeting bacterial infections and enzyme-related disorders (Virk et al., 2023).
Antimicrobial Evaluation
Further exploration into azetidinones, which share a core structure with the chemical , has demonstrated their effectiveness as antimicrobial agents. Novel azetidinones have been synthesized and evaluated, showcasing their capability to act against various microbial strains, thereby suggesting their use in developing new antimicrobial agents (Prajapati & Thakur, 2014).
Antioxidant, Antituberculosis, and Anticancer Activities
Research on Schiff base indolyl derivatives incorporating 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties has highlighted their significant biological activities. These compounds exhibited excellent antibacterial, antioxidant, antituberculosis, and anticancer properties, revealing their potential in treating various diseases, including tuberculosis and cancer (Verma, Saundane, & Meti, 2019).
Antibacterial Activity against Rice Bacterial Leaf Blight
Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against rice bacterial leaf blight. These compounds not only effectively reduced the disease in plants but also enhanced plant resistance against the pathogen, indicating their application in agricultural pest management (Shi et al., 2015).
Computational and Pharmacological Evaluation
1,3,4-oxadiazole and pyrazole derivatives have undergone computational and pharmacological evaluations for toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. These studies suggest the potential of such compounds in developing new therapeutic agents with targeted actions for various diseases, including cancer and inflammatory disorders (Faheem, 2018).
Eigenschaften
IUPAC Name |
3-cyclopropyl-5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-10-3-6-13(22-2)14(7-10)24(20,21)19-8-12(9-19)16-17-15(18-23-16)11-4-5-11/h3,6-7,11-12H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYVXKLNXFGTQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

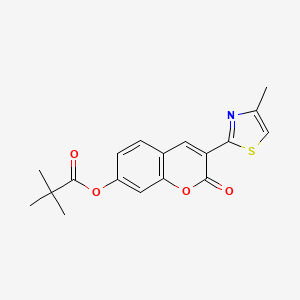

![Ethyl 4-[(2-chlorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2430263.png)

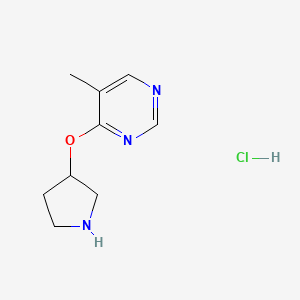
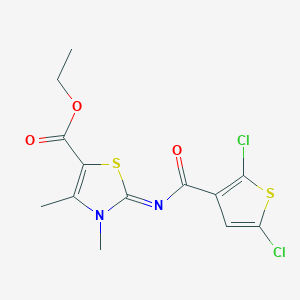
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2430267.png)
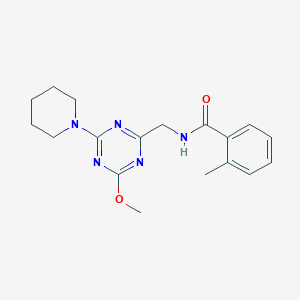
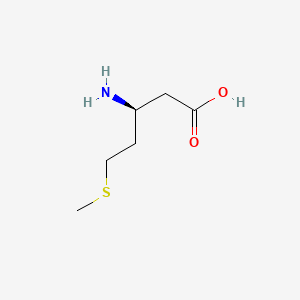

![3-Bromo-5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B2430273.png)
![4-(Tert-butyl)phenyl 3-methylisoxazolo[5,4-d]pyrimidin-4-yl ether](/img/structure/B2430274.png)
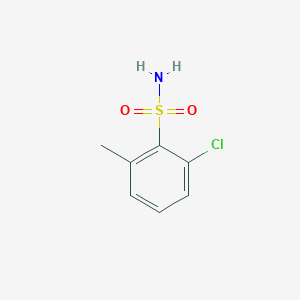
![N'-[(Z)-(4-methylphenyl)methylidene]-1,2,3-thiadiazole-4-carbohydrazide](/img/structure/B2430277.png)